8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione
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Overview
Description
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrroloisoquinoline core substituted with a methyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloisoquinoline core.
Substitution Reactions:
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the final compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrroloisoquinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, 4-chlorobenzyl chloride, various halides.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted isoquinoline derivatives.
Scientific Research Applications
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Quinoline-based compounds, such as quinine and its analogs, also exhibit similar chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of a pyrroloisoquinoline core with specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-8-methyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinoline-2,3-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-21-7-6-12-13(10-2-4-11(19)5-3-10)8-14-16(15(12)9-21)20-18(23)17(14)22/h2-5,8H,6-7,9H2,1H3,(H,20,22,23) |
InChI Key |
SUMLVZKOCLISOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)Cl)C(=O)C(=O)N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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